molecular formula C13H17N3O B2505236 1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol CAS No. 1458382-15-4

1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol

Cat. No.: B2505236
CAS No.: 1458382-15-4
M. Wt: 231.299
InChI Key: FXXZGZDNZDDZER-UHFFFAOYSA-N
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Description

1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol ( 1458382-15-4) is a synthetic organic compound with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol . It features a fused imidazo[1,2-a]pyridine heterocyclic system, a scaffold recognized as a privileged structure in medicinal chemistry due to its wide range of pharmacological activities . This specific derivative incorporates a piperidin-3-ol moiety linked via a methylene bridge, a structure designed to confer favorable drug-like properties and potential for interacting with biological targets. The imidazo[1,2-a]pyridine core is a well-established pharmacophore present in several marketed drugs and bioactive molecules, with documented applications in research areas including anticancer, anti-inflammatory, antimicrobial, and anxiolytic activities . Recent scientific literature highlights that novel imidazo[1,2-a]pyridine derivatives are being investigated for their ability to inhibit key signaling pathways, such as NF-κB and STAT3, which are pivotal in inflammation and cancer cell survival . Furthermore, analogues within this chemical class have demonstrated potent activity as QcrB inhibitors in the oxidative phosphorylation pathway of Mycobacterium tuberculosis , making them promising leads in anti-tuberculosis research . The incorporation of the piperidine and hydroxyl groups in this compound enhances its potential as a versatile intermediate for further chemical exploration and optimization. This product is offered as a high-purity chemical entity for research and development purposes. It is intended for use in laboratory settings only, such as in medicinal chemistry for structure-activity relationship (SAR) studies, as a building block in the synthesis of more complex molecules, or for in vitro biological screening. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-12-4-3-6-15(10-12)8-11-9-16-7-2-1-5-13(16)14-11/h1-2,5,7,9,12,17H,3-4,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXZGZDNZDDZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN3C=CC=CC3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an aldehyde to form the imidazo[1,2-a]pyridine core, followed by subsequent functionalization to introduce the piperidin-3-ol moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Alkylation at Piperidine Nitrogen

The tertiary amine in the piperidine ring undergoes alkylation under standard conditions. BCl₃-mediated reactions demonstrate high efficiency for functionalization:

SubstrateReagent/CatalystProductYieldSource
1-({Imidazo[...]methyl)piperidin-3-olBCl₃, PiperidineN-Alkylated piperidine derivative80%
Same substrateBCl₃, MorpholineMorpholine-substituted analog74%

Mechanism : BCl₃ activates the piperidine nitrogen, enabling nucleophilic substitution with amines or alcohols. This method avoids transition metals and operates under mild conditions (0–25°C) .

C3 Functionalization of Imidazo[1,2-a]pyridine Core

The C3 position of the imidazo[1,2-a]pyridine moiety is highly electrophilic. Recent advances include:

Three-Component Aza-Friedel–Crafts Reaction

Y(OTf)₃-catalyzed alkylation with aldehydes and amines:

AldehydeAmineProduct (C3-Substituted)YieldConditions
BenzaldehydePiperidine3-(Piperidinyl)methyl83%Y(OTf)₃, RT, 12h
HexanalMorpholine3-(Morpholinyl)hexyl76%Same as above

Key Features :

  • No inert gas or anhydrous conditions required .

  • Broad functional group tolerance (electron-withdrawing/donating substituents) .

Electrophilic Aromatic Substitution

BCl₃-mediated sulfenylation and alkoxylation at C3:

ReagentProduct TypeExample YieldCatalyst
Thiophenol3-Sulfenyl derivative68%BCl₃
Ethanol3-Ethoxy derivative72%BCl₃

Mechanistic Insight : BCl₃ generates a reactive intermediate via complexation with the imidazo[1,2-a]pyridine, facilitating nucleophilic attack .

Oxidative Coupling Reactions

The imidazo[1,2-a]pyridine scaffold participates in copper-catalyzed aerobic oxidations:

Reaction PartnerCatalystProductYieldReference
Acetophenone

Mechanism of Action

The mechanism of action of 1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in core heterocycles, substituent positions, and functional groups, leading to distinct pharmacological and physicochemical profiles. Below is a detailed analysis of key analogs:

1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-2-carboxylic acid (CAS: 1029107-31-0)

  • Structure : Features a piperidine-2-carboxylic acid group instead of piperidin-3-ol.
  • Molecular Formula : C₁₄H₁₇N₃O₂.
  • Molar Mass : 259.3 g/mol.
  • Key Differences :
    • The carboxylic acid group at position 2 of the piperidine enhances polarity and hydrogen-bonding capacity compared to the hydroxyl group at position 3 in the target compound.
    • This substitution may improve binding to charged residues in enzymatic active sites but reduce blood-brain barrier permeability due to increased hydrophilicity .

1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid (CAS: 912770-72-0)

  • Structure : Replaces the imidazopyridine core with imidazo[1,2-a]pyrimidine and introduces a benzo[1,3]dioxol substituent.
  • Molecular Formula : C₂₁H₂₀N₄O₅.
  • The benzo[1,3]dioxol group adds steric bulk and lipophilicity, which may improve receptor affinity but reduce metabolic stability .

7-(Piperidin-4-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one Derivatives

  • Structure: Features a pyrazino-pyrimidinone core with piperidin-4-yl substituents.
  • Piperidin-4-yl substituents (e.g., methyl, ethyl, hydroxyethyl) modulate steric effects and solubility. For example, hydroxyethyl groups enhance aqueous solubility compared to the target compound’s hydroxyl group .

2-(1H-Indol-3-yl)-8-methylimidazo[1,2-a]pyridine

  • Structure : Substitutes the piperidine alcohol with an indole group.
  • Molecular Formula : C₁₆H₁₃N₃.
  • The lack of a piperidine moiety reduces conformational flexibility, which may impact binding kinetics .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Piperidine Substituent Functional Group Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound Imidazo[1,2-a]pyridine 3-OH Hydroxyl C₁₃H₁₇N₃O 231.3 Moderate solubility, balanced lipophilicity
1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-2-carboxylic acid Imidazo[1,2-a]pyridine 2-COOH Carboxylic acid C₁₄H₁₇N₃O₂ 259.3 High polarity, low BBB permeability
1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid Imidazo[1,2-a]pyrimidine 4-COOH Carboxylic acid C₂₁H₂₀N₄O₅ 408.4 Enhanced π-stacking, metabolic instability
7-(1-Hydroxyethyl)piperidin-4-yl-4H-pyrazino[1,2-a]pyrimidin-4-one Pyrazino[1,2-a]pyrimidinone 4-(1-Hydroxyethyl) Hydroxyethyl C₁₃H₁₈N₄O₂ 274.3 High solubility, moderate affinity

Research Findings and Implications

  • Solubility and Permeability : The hydroxyl group in the target compound provides a balance between solubility and membrane permeability, whereas carboxylic acid derivatives (e.g., ) exhibit higher solubility but poorer blood-brain barrier penetration.
  • Receptor Affinity: The imidazopyridine core generally shows stronger interactions with purine-binding proteins compared to pyrimidine or pyrazinone analogs. However, benzo[1,3]dioxol-substituted derivatives () demonstrate improved affinity for adenosine receptors due to additional aromatic interactions.
  • Metabolic Stability : Piperidine alcohols (target compound) are less prone to oxidative metabolism than ethyl- or methyl-substituted analogs (), but they may undergo glucuronidation.

Biological Activity

1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol is a heterocyclic compound that has gained attention in pharmaceutical research due to its potential biological activities. This compound features a unique structural combination of imidazo[1,2-a]pyridine and piperidine moieties, which contribute to its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may modulate signaling pathways that are crucial for cellular processes such as proliferation and apoptosis. For instance, compounds with similar structures have been shown to inhibit specific kinases or interfere with DNA replication mechanisms, leading to therapeutic effects in cancer treatment and other diseases.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can exhibit potent anticancer properties. For example, related compounds have shown effectiveness against various cancer cell lines, with some achieving IC50 values below those of established chemotherapeutics like doxorubicin. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways.

Antimicrobial Properties

There is emerging evidence suggesting that imidazo[1,2-a]pyridine derivatives possess antimicrobial properties. Compounds similar to this compound have been tested against bacteria and fungi, showing promising results in inhibiting growth.

Case Studies

Case Study 1: Anticancer Activity
In a study investigating the anticancer potential of imidazo[1,2-a]pyridine derivatives, a compound structurally related to this compound was found to significantly inhibit the growth of A431 and Jurkat cell lines. The IC50 values reported were below those for conventional treatments, suggesting a potent anticancer effect.

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of similar compounds revealed that they exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. This study highlighted the potential for these compounds in developing new antimicrobial agents.

Comparative Analysis

To better understand the biological activity of this compound compared to other related compounds, the following table summarizes key findings:

Compound NameStructureIC50 (µM)Activity Type
1-{(Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-olStructure<10Anticancer
Imidazo[1,2-a]pyrazine derivative-5.70ENPP1 Inhibitor
Benzothiazole derivative-<20Antimicrobial

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Condensation reactions : Utilize 2-aminopyridine derivatives and aliphatic 1,3-difunctional compounds under reflux in polar aprotic solvents (e.g., DMF) .
  • Multicomponent reactions : Combine aldehydes, amines, and ketones via ultrasound-assisted protocols in PEG-400 with K₂CO₃ as a base, achieving yields >80% .
  • Friedel-Crafts acylation : Catalyzed by Lewis acids (e.g., AlCl₃) to introduce acetyl groups at the C-3 position, ensuring regioselectivity .
    • Data Table :
MethodSolventCatalyst/BaseYield (%)Purity (HPLC)
CondensationDMFNone65–75≥95%
Ultrasound-assistedPEG-400K₂CO₃80–90≥98%
Friedel-CraftsTolueneAlCl₃70–85≥97%

Q. How can NMR spectroscopy and mass spectrometry be optimized to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Focus on characteristic shifts for the imidazo[1,2-a]pyridine core (δ 7.2–8.5 ppm for aromatic protons) and piperidin-3-ol moiety (δ 3.5–4.0 ppm for hydroxyl-bearing carbons) .
  • ESI-MS : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
    • Example : For compound analogs, δ 2.1–2.3 ppm (CH₂ of piperidine) and δ 4.2–4.5 ppm (CH₂-N linkage) are diagnostic .

Q. What in vitro and in vivo assays are suitable for evaluating the biological activity of this compound?

  • Methodology :

  • Antiparasitic assays : Use Leishmania amastigote models with EC₅₀ calculations via SYBR Green fluorescence .
  • Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
  • Kinase inhibition : Perform ATP-competitive binding assays using recombinant enzymes (e.g., PI3Kγ) .

Advanced Research Questions

Q. How can substituent effects on the imidazo[1,2-a]pyridine core modulate biological activity?

  • Methodology :

  • SAR studies : Systematically vary substituents (e.g., chloro, methyl, nitro) at C-6 and C-7 positions. Compare IC₅₀ values in antiparasitic assays .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins like trypanothione reductase .
    • Data Table :
Substituent (Position)EC₅₀ (Leishmania, μM)Selectivity Index (HEK-293)
-Cl (C-6)2.3 ± 0.4>10
-CH₃ (C-7)5.1 ± 0.7>5
-NO₂ (C-8)8.9 ± 1.2>3

Q. How should researchers resolve contradictions in bioactivity data across structurally similar analogs?

  • Methodology :

  • Orthogonal assays : Validate results using both fluorescence-based (e.g., Alamar Blue) and luminescence-based (e.g., CellTiter-Glo) methods to rule out assay artifacts .
  • Meta-analysis : Compare data across published analogs (e.g., ethyl 1-{...}piperidine-4-carboxylate derivatives) to identify trends in substituent contributions .

Q. What computational strategies predict the metabolic stability of this compound?

  • Methodology :

  • ADMET prediction : Use tools like SwissADME to estimate CYP450 interactions and hepatic clearance .
  • MD simulations : Model interactions with human serum albumin (HSA) to predict plasma protein binding .

Q. How can analytical challenges in detecting low-concentration metabolites be addressed?

  • Methodology :

  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water gradients for sensitivity <1 ng/mL .
  • Isotopic labeling : Synthesize deuterated analogs to track metabolic pathways via mass shifts .

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